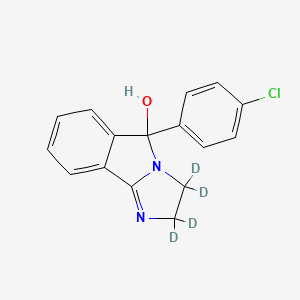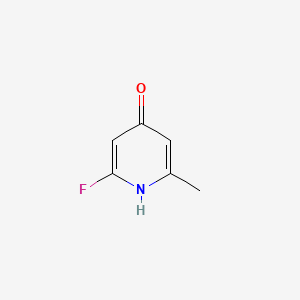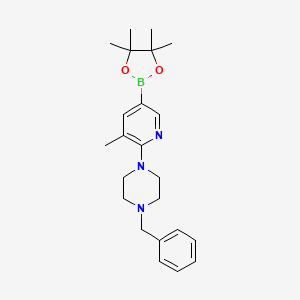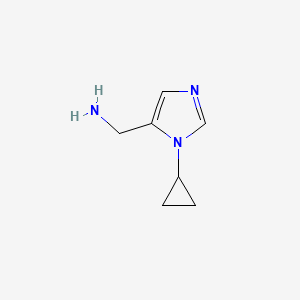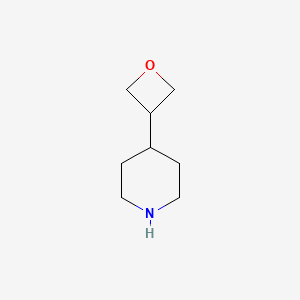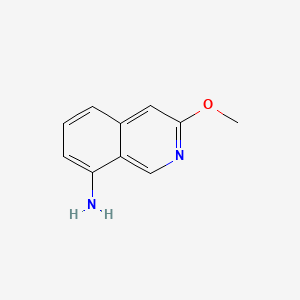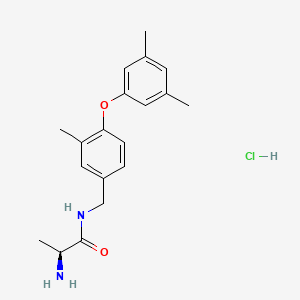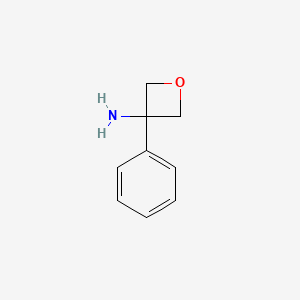
1-(1-Methylindol-3-yl)-2-naphthalen-1-ylethanone
Vue d'ensemble
Description
Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity for the treatment of various disorders . The compound “1-(1-Methylindol-3-yl)-2-naphthalen-1-ylethanone” likely falls under this category of indole derivatives.
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the chemical community . A general approach for the synthesis of similar compounds has been performed, which are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The indole nucleus is an important element of many natural and synthetic molecules with significant biological activity .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, the moderately reactive (1H-indol-3-yl)methyl electrophiles have been used for nucleophilic substitutions at the α-position of the indole .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, some indole derivatives are crystalline and colorless in nature . The specific properties of “1-(1-Methylindol-3-yl)-2-naphthalen-1-ylethanone” would need further investigation.Applications De Recherche Scientifique
Inhibiting Tubulin Polymerization
Indole derivatives, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, have been found to inhibit tubulin polymerization . This is significant because tubulin polymerization is a key process in cell division, and its inhibition can prevent the growth of cancer cells .
Anticancer Activity
Indole derivatives have shown promising results in the treatment of various types of cancer. For instance, compound 7d, an indole derivative, has demonstrated potent activities against HeLa, MCF-7, and HT-29 cancer cell lines .
Inducing Cell Apoptosis
Some indole derivatives can induce cell apoptosis, a process where cells undergo programmed death, which is crucial in controlling cell growth and maintaining healthy tissues .
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases .
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity, which can help protect the body from damage caused by harmful molecules called free radicals .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-methylindol-3-yl)-2-naphthalen-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-22-14-19(18-11-4-5-12-20(18)22)21(23)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,14H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRHIBBPWJWKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345011 | |
| Record name | NAMIE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Namie | |
CAS RN |
1638677-49-2 | |
| Record name | NAMIE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

